molecular formula C21H21ClN2O5S B4145361 N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

Cat. No.: B4145361
M. Wt: 448.9 g/mol
InChI Key: QFRDKCZTAAOZFB-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-dimethoxyphenyl group, a methyl group, and a naphthylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide typically involves multi-step organic reactions. The starting materials may include 4-chloro-2,5-dimethoxyaniline, methylamine, and 2-naphthalenesulfonyl chloride. The synthesis may proceed through the following steps:

    Formation of the intermediate: The reaction between 4-chloro-2,5-dimethoxyaniline and methylamine under controlled conditions to form an intermediate.

    Sulfonylation: The intermediate is then reacted with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-methylglycinamide
  • N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(2-naphthylsulfonyl)glycinamide
  • N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)acetamide

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S/c1-24(30(26,27)16-9-8-14-6-4-5-7-15(14)10-16)13-21(25)23-18-12-19(28-2)17(22)11-20(18)29-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRDKCZTAAOZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1OC)Cl)OC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
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N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
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N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

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